BenchChemオンラインストアへようこそ!

1-Benzyl-3-ethoxypyrrolidine

Lipophilicity LogP Drug-likeness

1-Benzyl-3-ethoxypyrrolidine is a substituted pyrrolidine carrying both a benzyl substituent on the ring nitrogen and an ethoxy group at the 3‑position. Its molecular formula is C₁₃H₁₉NO (MW 205.30).

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 46441-02-5
Cat. No. B1370206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-ethoxypyrrolidine
CAS46441-02-5
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCCOC1CCN(C1)CC2=CC=CC=C2
InChIInChI=1S/C13H19NO/c1-2-15-13-8-9-14(11-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
InChIKeyQBAGWFZYAAHGQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-ethoxypyrrolidine (CAS 46441-02-5) – Procurement & Differentiation Guide for the Pyrrolidine Building Block


1-Benzyl-3-ethoxypyrrolidine is a substituted pyrrolidine carrying both a benzyl substituent on the ring nitrogen and an ethoxy group at the 3‑position. Its molecular formula is C₁₃H₁₉NO (MW 205.30) . The compound is offered primarily as a racemate (CAS 46441‑02‑5), although the (S)‑enantiomer (CAS 143943‑74‑2) is also commercially available . It serves as a versatile small‑molecule scaffold in medicinal chemistry and is referenced in several patent filings as a synthetic intermediate, particularly in the preparation of N‑benzylpyrrolidine‑derived therapeutic agents .

Why Generic 1-Benzyl-3-ethoxypyrrolidine Substitution Fails – Physicochemical Evidence Against Simple Replacement


Pyrrolidine‑based building blocks are not interchangeable; even small changes in substitution pattern can shift lipophilicity, polar surface area, and hydrogen‑bonding capacity by amounts that are highly relevant to ADME properties such as CNS penetration or aqueous solubility. For 1‑benzyl‑3‑ethoxypyrrolidine, the combination of a benzyl N‑substituent and a 3‑ethoxy group produces a LogP of ~2.2 and a topological polar surface area (TPSA) of ~12.5 Ų . As detailed in Section 3, these values differ markedly from those of the closest in‑class analogs (e.g., 1‑benzylpyrrolidine, 1‑benzyl‑3‑hydroxypyrrolidine, and 3‑ethoxypyrrolidine), meaning that a user who substitutes one of these analogues without adjustment risks altering key molecular descriptors by more than 1 log unit or 10 Ų.

1-Benzyl-3-ethoxypyrrolidine – Head‑to‑Head Quantitative Evidence for Scientific Selection


LogP (Lipophilicity) of 1-Benzyl-3-ethoxypyrrolidine vs. 1-Benzyl-3-hydroxypyrrolidine

1‑Benzyl‑3‑ethoxypyrrolidine exhibits an XLogP3 of 2.2, while its hydroxy analogue 1‑benzyl‑3‑hydroxypyrrolidine (CAS 775‑15‑5) has a measured/calculated LogP of 1.19 . The ethoxy derivative is therefore approximately 1 log unit more lipophilic, indicating a 10‑fold higher partition coefficient into octanol. This difference is meaningful when tuning logD for CNS exposure or for improving membrane permeability in cell‑based assays.

Lipophilicity LogP Drug-likeness

Topological Polar Surface Area (TPSA) of 1-Benzyl-3-ethoxypyrrolidine vs. 1-Benzylpyrrolidine

The TPSA of 1‑benzyl‑3‑ethoxypyrrolidine is 12.5 Ų, while that of the des‑ethoxy analog 1‑benzylpyrrolidine (CAS 29897‑82‑3) is only 3.24 Ų . Although both compounds fall below the conventional CNS cut‑off of <70 Ų, the 9.3 Ų difference reflects the additional oxygen atom and may influence hydrogen‑bonding capacity, solubility, and off‑target interactions.

Polar surface area CNS penetration Bioavailability

Hydrogen‑Bond Donor Count – Advantage of Zero‑Donor Profile

1‑Benzyl‑3‑ethoxypyrrolidine has zero hydrogen‑bond donors (HBD), whereas its direct analogue 1‑benzyl‑3‑hydroxypyrrolidine contains one HBD (the hydroxyl proton) . The absence of a donor is often associated with improved passive permeability and lower P‑glycoprotein recognition, both of which are favourable for CNS‑targeted compounds.

Hydrogen bonding CNS drug design Permeability

Rotatable Bond Count as a Proxy for Conformational Flexibility

The target compound has four rotatable bonds (the benzyl‑N‑CH₂, the ethoxy‑O‑CH₂, and the two bonds within the ethoxy group). In contrast, 1‑benzylpyrrolidine has only two rotatable bonds (the benzyl‑N‑CH₂ and the pyrrolidine‑ring attachment) . The additional two rotatable bonds may increase the entropic cost of binding but can also allow better induced‑fit interactions with target proteins.

Conformational flexibility Drug-likeness Physicochemical profiling

Patent‑Backed Utility as a Synthetic Intermediate

The compound appears in multiple patent families, including US‑10308614‑B2 (therapeutic compounds), US‑2018086720‑A1 (therapeutic compounds), and US‑2012101091‑A1 (viral polymerase inhibitors), indicating its use as a privileged fragment in pharmaceutical research . In contrast, simpler pyrrolidine analogs such as 1‑benzylpyrrolidine are less frequently cited in recent therapeutic patents.

Synthetic intermediate Patent citations Medicinal chemistry

1-Benzyl-3-ethoxypyrrolidine – Optimal Research & Industrial Application Scenarios


CNS‑Targeted Fragment Library Design

The zero‑HBD, moderate TPSA (12.5 Ų), and LogP of 2.2 make 1‑benzyl‑3‑ethoxypyrrolidine an attractive fragment for CNS‑focused screening libraries. Its physiochemical profile sits within the multiparameter space associated with optimal brain penetration, and it can serve as a core for further decoration in hit‑to‑lead campaigns .

Scaffold‑Hopping from Hydroxy to Ethoxy Analogs

When a hydroxy‑containing lead (e.g., 1‑benzyl‑3‑hydroxypyrrolidine) shows poor permeability or excessive Phase II metabolism, the ethoxy variant offers a rugged, metabolically more stable alternative with a 1‑log higher LogP, enabling scaffold‑hopping strategies without losing the hydrogen‑bond‑acceptor functionality of the oxygen .

Patent‑Guided Synthesis of N‑Benzylpyrrolidine Therapeutics

The compound’s citation in US‑10308614‑B2, US‑2018086720‑A1, and other therapeutic patents positions it as a key intermediate for preparing novel CNS and antiviral agents. Procurement of the racemate is suitable for early‑stage SAR exploration, while the (S)‑enantiomer (CAS 143943‑74‑2) can be sourced for chiral‑pool synthesis or confirmation of stereochemical requirements .

Physicochemical Toolkit for ADME Profiling

The clear quantitative differences in LogP, TPSA, and HBD count relative to simpler pyrrolidine building blocks make this compound a useful reference standard for calibrating in‑house ADME models, particularly for predicting passive permeability and solubility in pyrrolidine‑based series .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-3-ethoxypyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.